Dipotassium naphthalene-2,6-dicarboxylate
Overview
Description
Dipotassium naphthalene-2,6-dicarboxylate is an organic compound with the molecular formula C10H6(CO2K)2. It is the dipotassium salt of naphthalene-2,6-dicarboxylic acid, a colorless solid that is one of several isomers of naphthalenedicarboxylic acid . This compound is of interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium naphthalene-2,6-dicarboxylate typically involves the neutralization of naphthalene-2,6-dicarboxylic acid with potassium hydroxide. The reaction can be represented as follows:
C10H6(COOH)2+2KOH→C10H6(COOK)2+2H2O
This reaction is usually carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization .
Industrial Production Methods
Industrial production of naphthalene-2,6-dicarboxylic acid, the precursor to this compound, often involves the catalytic oxidation of alkylnaphthalenes. One common method is the homogeneous catalytic oxidative carbonylation of naphthalene in palladium salt solutions in the presence of a reoxidizer . This process is highly selective and can be performed in fewer steps compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
Dipotassium naphthalene-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other functional groups.
Substitution: The carboxylate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the carboxylate groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthalene-2,6-dicarboxylic acid, while reduction can produce naphthalene-2,6-dimethanol .
Scientific Research Applications
Dipotassium naphthalene-2,6-dicarboxylate has several scientific research applications:
Mechanism of Action
The mechanism by which dipotassium naphthalene-2,6-dicarboxylate exerts its effects is primarily through its carboxylate groups. These groups are electrochemically active sites that participate in redox reactions. For example, in potassium-ion batteries, the compound exhibits a two-electron redox mechanism, where the carboxylate groups facilitate the storage and release of potassium ions . This mechanism is crucial for its application as an anode material in energy storage devices.
Comparison with Similar Compounds
Similar Compounds
Dimethyl naphthalene-2,6-dicarboxylate: This compound is the dimethyl ester of naphthalene-2,6-dicarboxylic acid and is used in similar applications, such as the production of polyesters.
Naphthalene-2,6-dicarboxylic acid: The parent acid of dipotassium naphthalene-2,6-dicarboxylate, used in the synthesis of various polymers and metal-organic frameworks.
2,6-Pyridinedicarboxylic acid: A structurally similar compound with applications in coordination chemistry and the synthesis of metal-organic frameworks.
Uniqueness
This compound is unique due to its high solubility in water compared to its parent acid and esters. This property makes it particularly useful in aqueous-phase reactions and applications where solubility is a critical factor .
Properties
IUPAC Name |
dipotassium;naphthalene-2,6-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4.2K/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;;/h1-6H,(H,13,14)(H,15,16);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYXDWGFSMUTBJ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6K2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561583 | |
Record name | Dipotassium naphthalene-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2666-06-0 | |
Record name | Dipotassium naphthalene-2,6-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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